Cas no 90001-68-6 (1-bromospiro2.4heptane)

1-Bromospiro[2.4]heptane is a specialized brominated spirocyclic compound featuring a unique bridged structure, which makes it valuable in synthetic organic chemistry and pharmaceutical research. Its spirocyclic framework provides steric constraints that can influence reaction pathways, enabling selective transformations in complex molecule synthesis. The bromine substituent offers a reactive handle for further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is particularly useful in the development of strained ring systems and as a building block for bioactive molecules. Its well-defined structure and reactivity profile make it a reliable intermediate for researchers exploring novel spirocyclic architectures.
1-bromospiro2.4heptane structure
1-bromospiro2.4heptane structure
Product Name:1-bromospiro2.4heptane
CAS No:90001-68-6
MF:C7H11Br
MW:175.066241502762
CID:797858
PubChem ID:12870234
Update Time:2025-05-22

1-bromospiro2.4heptane Chemical and Physical Properties

Names and Identifiers

    • Spiro[2.4]heptane,1-bromo-
    • Spiro[2.4]heptane, 1-bromo- (7CI,9CI)
    • 1-bromospiro2.4heptane
    • 90001-68-6
    • 1-BROMOSPIRO[2.4]HEPTANE
    • EN300-1085295
    • Inchi: 1S/C7H11Br/c8-6-5-7(6)3-1-2-4-7/h6H,1-5H2
    • InChI Key: BYSNPKHMJBOSAI-UHFFFAOYSA-N
    • SMILES: BrC1CC21CCCC2

Computed Properties

  • Exact Mass: 174.00441g/mol
  • Monoisotopic Mass: 174.00441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 0Ų

1-bromospiro2.4heptane Pricemore >>

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Additional information on 1-bromospiro2.4heptane

Recent Advances in the Application of 1-Bromospiro[2.4]heptane (CAS: 90001-68-6) in Chemical Biology and Pharmaceutical Research

1-Bromospiro[2.4]heptane (CAS: 90001-68-6) is a structurally unique brominated spirocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex spirocyclic frameworks that are prevalent in bioactive molecules. Recent studies have highlighted its potential in drug discovery, material science, and as a precursor for novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-bromospiro[2.4]heptane as a key intermediate in the synthesis of spirocyclic inhibitors targeting G protein-coupled receptors (GPCRs). The researchers demonstrated that the bromine atom at the spirocyclic center facilitates efficient cross-coupling reactions, enabling the rapid diversification of the scaffold. This approach led to the identification of several potent and selective GPCR modulators with potential applications in neurological disorders.

In the field of material science, a recent breakthrough published in Advanced Materials (2024) utilized 1-bromospiro[2.4]heptane as a precursor for the development of novel spirocyclic polymers with unique optoelectronic properties. The researchers found that the strained spirocyclic structure imparted exceptional thermal stability and tunable luminescence characteristics to the resulting polymers, making them promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Another significant application was reported in a 2024 Nature Communications paper, where 1-bromospiro[2.4]heptane was employed as a versatile handle for bioorthogonal chemistry. The study demonstrated that the bromine moiety could be selectively modified under physiological conditions, enabling site-specific labeling of biomolecules without interfering with native biological processes. This approach opens new possibilities for studying biological systems with minimal perturbation.

From a synthetic chemistry perspective, recent advances in transition-metal-catalyzed reactions have significantly expanded the utility of 1-bromospiro[2.4]heptane. A 2023 Chemical Science publication reported a palladium-catalyzed asymmetric allylic alkylation using this compound, achieving excellent enantioselectivity in the formation of quaternary spirocenters. This methodology provides access to enantioenriched spirocyclic compounds that are challenging to prepare by conventional methods.

In pharmaceutical applications, researchers have recently explored the incorporation of 1-bromospiro[2.4]heptane-derived fragments into drug candidates. A 2024 study in ACS Medicinal Chemistry Letters described the development of antiviral agents featuring this spirocyclic motif, which demonstrated improved metabolic stability and membrane permeability compared to their acyclic counterparts. The unique three-dimensional structure of the spirocycle was found to enhance binding affinity to viral targets while reducing off-target effects.

Looking forward, the versatility of 1-bromospiro[2.4]heptane (CAS: 90001-68-6) continues to inspire innovative applications across multiple disciplines. Ongoing research is exploring its potential in targeted drug delivery systems, where the bromine atom can serve as a conjugation site for various payloads. Additionally, its use in the development of spirocyclic peptidomimetics is showing promise for modulating protein-protein interactions, a challenging target class in drug discovery.

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